molecular formula C39H65N11O4 B129635 Dien-microgonotropen-c CAS No. 142155-06-4

Dien-microgonotropen-c

Cat. No. B129635
M. Wt: 752 g/mol
InChI Key: BISZENNUCURMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dien-microgonotropen-c is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the naturally occurring hormone gonadotropin-releasing hormone (GnRH), which plays a crucial role in the regulation of reproductive function in both males and females. Dien-microgonotropen-c has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies. In

Scientific Research Applications

Dien-microgonotropen-c has numerous potential applications in scientific research. It has been studied for its role in the regulation of reproductive function, as well as its potential use in the treatment of various reproductive disorders. It has also been investigated for its potential as a diagnostic tool for certain types of cancer, such as prostate cancer. Additionally, Dien-microgonotropen-c has been studied for its potential use in the development of new contraceptive methods.

Mechanism Of Action

Dien-microgonotropen-c acts by binding to the Dien-microgonotropen-c receptor in the pituitary gland, which stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones play a crucial role in the regulation of reproductive function in both males and females. In males, LH stimulates the production of testosterone by the testes, while FSH stimulates the production of sperm. In females, LH and FSH stimulate ovulation and the production of estrogen and progesterone by the ovaries.

Biochemical And Physiological Effects

Dien-microgonotropen-c has a variety of biochemical and physiological effects, depending on the dosage and duration of treatment. In males, it has been shown to increase testosterone levels and sperm production, while in females, it can stimulate ovulation and increase the production of estrogen and progesterone. Additionally, Dien-microgonotropen-c has been shown to have potential anti-cancer effects, particularly in the treatment of prostate cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Dien-microgonotropen-c in lab experiments is its high purity and specificity. Because it is synthesized using SPPS techniques, it is possible to obtain a highly pure product with a specific amino acid sequence. Additionally, Dien-microgonotropen-c has a well-defined mechanism of action, which makes it a useful tool for studying the regulation of reproductive function. However, one of the limitations of using Dien-microgonotropen-c in lab experiments is its high cost, which may limit its accessibility to some researchers.

Future Directions

There are numerous potential future directions for research on Dien-microgonotropen-c. One area of interest is the development of new contraceptive methods based on its mechanism of action. Additionally, there is potential for the development of new treatments for reproductive disorders, such as infertility and prostate cancer. Further research is also needed to fully understand the biochemical and physiological effects of Dien-microgonotropen-c, and to explore its potential use in other areas of scientific research.

Synthesis Methods

Dien-microgonotropen-c is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise assembly of amino acids on a solid support, with each amino acid being protected by a specific chemical group to prevent unwanted reactions. The protected amino acids are then coupled together using chemical reagents to form the peptide chain. Once the chain is complete, the protective groups are removed, and the final product is purified using various chromatography techniques.

properties

CAS RN

142155-06-4

Product Name

Dien-microgonotropen-c

Molecular Formula

C39H65N11O4

Molecular Weight

752 g/mol

IUPAC Name

4-acetamido-N-[1-[5-[bis[3-(dimethylamino)propyl]amino]pentyl]-5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]pyrrol-3-yl]-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C39H65N11O4/c1-30(51)41-31-24-35(48(9)27-31)38(53)43-33-26-36(39(54)42-32-25-34(47(8)28-32)37(52)40-16-13-17-44(2)3)50(29-33)23-12-10-11-20-49(21-14-18-45(4)5)22-15-19-46(6)7/h24-29H,10-23H2,1-9H3,(H,40,52)(H,41,51)(H,42,54)(H,43,53)

InChI Key

BISZENNUCURMAR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)CCCCCN(CCCN(C)C)CCCN(C)C)C

Canonical SMILES

CC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)CCCCCN(CCCN(C)C)CCCN(C)C)C

synonyms

dien-microgonotropen-c

Origin of Product

United States

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